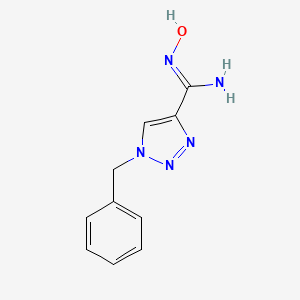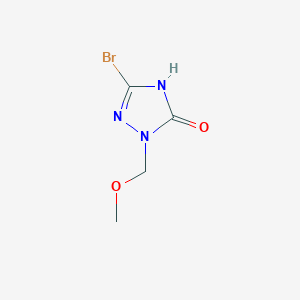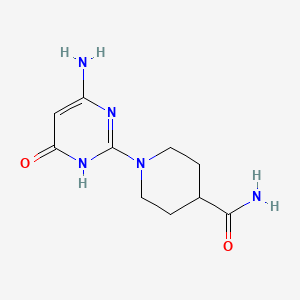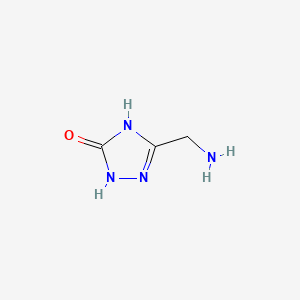![molecular formula C12H12ClN5O B1384403 6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride CAS No. 957719-43-6](/img/structure/B1384403.png)
6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
Übersicht
Beschreibung
The compound “6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride” is a complex organic molecule. It is related to the class of compounds known as pyrimidopyrimidines . These are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research on pyrazolo[3,4-d]pyrimidine derivatives has shown potential in anticancer therapy. For instance, the synthesis and evaluation of novel pyrazolopyrimidine derivatives have demonstrated cytotoxic activities against various cancer cell lines, highlighting the chemical's potential as a foundation for developing anticancer agents (Rahmouni et al., 2016). Another study synthesized new derivatives with significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, presenting a promising outlook for cancer treatment (Abdellatif et al., 2014).
Anti-Inflammatory and Analgesic Properties
Compounds derived from pyrazolo[3,4-d]pyrimidine have also been investigated for their anti-inflammatory and analgesic properties. A notable study synthesized derivatives that exhibited high activity and a better therapeutic index than conventional drugs, indicating their potential as nonsteroidal anti-inflammatory drugs without ulcerogenic activity (Auzzi et al., 1983).
Antibacterial Activity
The antibacterial potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored through the synthesis of compounds with moderate to good inhibitory effects against pathogenic bacteria. This research provides a foundation for developing new antibacterial agents with enhanced efficacy and targeted action (Beyzaei et al., 2017).
Synthesis and Catalytic Methods
Advancements in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using catalytic methods have been significant. For example, heteropolyacids were utilized to synthesize derivatives with high yields, indicating the efficiency of new synthetic routes and their potential in generating novel compounds for further biological evaluation (Heravi et al., 2007).
Eigenschaften
IUPAC Name |
6-(aminomethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O.ClH/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8;/h1-5,7H,6,13H2,(H,15,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCARDVHJQQQXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384323.png)


![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)


![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)

![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)
![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)

